molecular formula C28H25I2N3 B13414629 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide

Cat. No.: B13414629
M. Wt: 657.3 g/mol
InChI Key: FKOQWAUFKGFWLH-UHFFFAOYSA-M
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Description

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide is a complex organic compound with a molecular formula of C28H25N3I2. This compound is known for its unique structure, which includes two methylpyridinium groups attached to a carbazole core via ethenyl linkers. The presence of the diiodide ions further adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives .

Scientific Research Applications

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .

Properties

IUPAC Name

3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQWAUFKGFWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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